molecular formula C13H19ClINO B1395052 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-69-0

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1395052
CAS No.: 1219982-69-0
M. Wt: 367.65 g/mol
InChI Key: KLBADUKZZLEWSS-UHFFFAOYSA-N
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Description

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C13H19ClINO . It is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Formation of 2-Iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.

    Etherification: The 2-iodophenol is then reacted with 2-chloroethylamine to form 2-(2-iodophenoxy)ethylamine.

    Cyclization: The 2-(2-iodophenoxy)ethylamine is then subjected to cyclization with piperidine under appropriate conditions to form the desired product.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Oxidation can lead to the formation of iodophenoxy derivatives with higher oxidation states.

    Hydrolysis Products: Hydrolysis can yield phenolic and amine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent: Employed as a reagent in various organic reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs.

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry:

    Chemical Manufacturing: Utilized in the production of other chemical compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride

Comparison:

  • Halogen Variation: The primary difference lies in the halogen atom attached to the phenoxy group. This variation can significantly affect the compound’s reactivity, stability, and biological activity.
  • Reactivity: Compounds with different halogens may exhibit varying reactivity in substitution and other chemical reactions.
  • Biological Activity: The biological activity of these compounds can differ based on the halogen’s size, electronegativity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

2-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBADUKZZLEWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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